molecular formula C6H8Cl2N2O2S B2603250 3-amino-4-chlorobenzene-1-sulfonamide hydrochloride CAS No. 2138080-85-8

3-amino-4-chlorobenzene-1-sulfonamide hydrochloride

Cat. No.: B2603250
CAS No.: 2138080-85-8
M. Wt: 243.1
InChI Key: DFOZHIZVRZBDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-4-chlorobenzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C6H7ClN2O2S·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chlorobenzene-1-sulfonamide hydrochloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chlorobenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of sulfonic acids or amines .

Scientific Research Applications

3-amino-4-chlorobenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-4-chlorobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-chlorobenzene-1-sulfonamide
  • 2-amino-5-chlorobenzene-1-sulfonamide
  • 3-amino-4-bromobenzene-1-sulfonamide

Uniqueness

3-amino-4-chlorobenzene-1-sulfonamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Biological Activity

3-Amino-4-chlorobenzene-1-sulfonamide hydrochloride, a sulfonamide derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a sulfonamide functional group, which is known for its significant role in antibacterial activity. Its chemical structure allows for interactions with various biological targets, contributing to its pharmacological profile.

Antibacterial Activity

Sulfonamides, including this compound, are primarily recognized for their antibacterial properties. They function by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

Table 1: Antibacterial Activity of Sulfonamides Against Various Bacterial Strains

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
3-Amino-4-chlorobenzene-1-sulfonamide HClE. coli30 ± 0.127.81
3-Amino-4-chlorobenzene-1-sulfonamide HClS. aureus28 ± 0.1010.00
CiprofloxacinE. coli32 ± 0.126.25

The above table illustrates the antibacterial efficacy of this compound compared to ciprofloxacin, a standard antibiotic. The compound shows promising activity against E. coli and S. aureus, indicating its potential as an effective antibacterial agent .

The mechanism of action for sulfonamides involves the inhibition of folate synthesis pathways in bacteria:

  • Inhibition of Dihydropteroate Synthase : The compound competes with para-aminobenzoic acid (PABA), preventing the formation of dihydropteroate.
  • Disruption of Nucleotide Synthesis : This inhibition leads to reduced synthesis of nucleic acids, ultimately hindering bacterial growth and replication.

Other Biological Activities

Beyond antibacterial effects, research has indicated that sulfonamides may possess additional pharmacological properties:

  • Antitumor Activity : Some studies suggest that sulfonamides can inhibit tumor cell proliferation through various pathways .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntibacterialModerate to strong activity against gram-positive and gram-negative bacteria .
AntitumorInhibitory effects on cancer cell lines observed in vitro .
Anti-inflammatoryReduction in inflammation markers in animal models .

Case Studies

Several case studies have highlighted the effectiveness of sulfonamides, including our compound of interest:

  • Study on Antibacterial Efficacy : A study demonstrated that derivatives of sulfonamides exhibited varying degrees of antibacterial activity against clinically relevant strains such as Salmonella typhi and Bacillus subtilis. The study concluded that structural modifications could enhance activity against resistant strains .
  • In Vivo Studies : Research conducted on animal models indicated that the administration of sulfonamide derivatives led to significant reductions in tumor growth and inflammatory responses, suggesting their potential use in cancer therapy and inflammatory conditions .

Properties

IUPAC Name

3-amino-4-chlorobenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S.ClH/c7-5-2-1-4(3-6(5)8)12(9,10)11;/h1-3H,8H2,(H2,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOZHIZVRZBDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.